molecular formula C7H8O3S B6234005 methyl 4-hydroxy-5-methylthiophene-3-carboxylate CAS No. 130083-11-3

methyl 4-hydroxy-5-methylthiophene-3-carboxylate

Cat. No.: B6234005
CAS No.: 130083-11-3
M. Wt: 172.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 4-hydroxy-5-methylthiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects. For example, some thiophene derivatives inhibit voltage-gated sodium channels, which are important for nerve signal transmission .

Comparison with Similar Compounds

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

These compounds share similar thiophene ring structures but differ in their specific substitutions and biological activities. This compound is unique due to its specific hydroxyl and carboxylate groups, which contribute to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves the reaction of 4-hydroxy-5-methylthiophene-3-carboxylic acid with methanol and sulfuric acid.", "Starting Materials": [ "4-hydroxy-5-methylthiophene-3-carboxylic acid", "Methanol", "Sulfuric acid" ], "Reaction": [ "To a solution of 4-hydroxy-5-methylthiophene-3-carboxylic acid in methanol, add sulfuric acid dropwise with stirring.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and pour it into ice-cold water.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain pure methyl 4-hydroxy-5-methylthiophene-3-carboxylate." ] }

CAS No.

130083-11-3

Molecular Formula

C7H8O3S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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